Cas no 1797643-10-7 (2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide)

2-(1-Methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound featuring a hybrid indole-pyrrolidine scaffold, which may exhibit potential pharmacological activity due to its structural resemblance to bioactive molecules. The indole moiety is known for its role in modulating receptor interactions, while the phenylpyrrolidine segment offers conformational rigidity and enhanced binding affinity. This compound's amide linkage provides stability and favorable pharmacokinetic properties. Its well-defined molecular architecture makes it a candidate for further investigation in medicinal chemistry, particularly in targeting central nervous system (CNS) pathways or as a precursor for derivative synthesis. High purity and precise characterization ensure reproducibility in research applications.
2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide structure
1797643-10-7 structure
Product Name:2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
CAS No:1797643-10-7
MF:C22H25N3O
MW:347.45340514183
CID:5374706
Update Time:2025-10-28

2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-N-[(1-phenyl-2-pyrrolidinyl)methyl]-1H-indole-3-acetamide
    • 2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
    • Inchi: 1S/C22H25N3O/c1-24-16-17(20-11-5-6-12-21(20)24)14-22(26)23-15-19-10-7-13-25(19)18-8-3-2-4-9-18/h2-6,8-9,11-12,16,19H,7,10,13-15H2,1H3,(H,23,26)
    • InChI Key: XXRHXUDXIALHKT-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(CC(NCC2CCCN2C2=CC=CC=C2)=O)=C1

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 611.1±35.0 °C(Predicted)
  • pka: 15.48±0.46(Predicted)

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Additional information on 2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

2-(1-Methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS No. 1797643-10-7)

The compound 2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS No. 1797643-10-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of indole derivatives and pyrrolidine analogs, which have been extensively studied for their unique chemical properties and biological activities. Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its applications in drug development and material engineering.

Indole derivatives like this compound are known for their versatility in molecular design, often serving as scaffolds for the creation of bioactive molecules. The presence of the indole ring in this compound contributes to its ability to interact with various biological targets, such as enzymes and receptors. Furthermore, the pyrrolidine moiety enhances the molecule's stability and solubility, making it an attractive candidate for pharmaceutical applications.

Recent studies have focused on the synthesis optimization of this compound, employing novel catalytic systems and green chemistry principles. For instance, researchers have utilized microwave-assisted synthesis to achieve higher yields and faster reaction times, reducing the environmental footprint of production processes. These advancements not only improve the scalability of synthesis but also pave the way for cost-effective manufacturing strategies.

In terms of biological activity, 2-(1-methyl-1H-indol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has shown promising results in preclinical models. It exhibits potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its binding affinity towards key therapeutic targets, providing insights into its mechanism of action. These findings are supported by experimental validations, ensuring the reliability of computational predictions.

From a materials science perspective, this compound has demonstrated remarkable mechanical properties when incorporated into polymer matrices. Its ability to form stable intermolecular interactions makes it a valuable additive for improving the durability and flexibility of advanced materials used in aerospace and electronics industries.

Looking ahead, ongoing research aims to explore the therapeutic potential of this compound further. Collaborative efforts between academic institutions and pharmaceutical companies are underway to assess its safety profile and efficacy in clinical trials. If successful, this compound could represent a significant breakthrough in treating currently incurable diseases.

In conclusion, 2-(1-methyl-1H-indol-3-y)-N-[ ( 1 - phenylpyrrolidin - 2 - yl ) methyl ] acetamide (CAS No. 1797643 - 10 - 7 ) stands at the forefront of chemical innovation, offering multifaceted applications across diverse scientific domains. Its unique structure, coupled with cutting-edge research methodologies, positions it as a pivotal molecule in advancing both medicine and materials science.

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